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Cat. No.: B560156 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics

and pharmacodynamics of umbralisib, a dual inhibitor of phosphoinositide 3-kinase-delta

(PI3Kδ) and casein kinase 1-epsilon (CK1ε). The information presented is collated from publicly

available preclinical data to support researchers and professionals in drug development.

Introduction
Umbralisib (formerly TGR-1202) is a potent, orally bioavailable small molecule that uniquely

targets both PI3Kδ and CK1ε. The PI3Kδ isoform is predominantly expressed in hematopoietic

cells and is a critical component of the B-cell receptor signaling pathway, which is often

dysregulated in B-cell malignancies.[1][2][3] CK1ε is implicated in the translation of

oncoproteins.[2][4] This dual mechanism of action suggested a potential for both direct anti-

tumor activity and modulation of the tumor microenvironment.[4] Preclinical studies were

instrumental in characterizing the pharmacological profile of umbralisib and guiding its clinical

development for hematological cancers.[1][5]

Pharmacodynamics: In Vitro and In Vivo Activity
The pharmacodynamic profile of umbralisib has been characterized through a series of in vitro

and in vivo preclinical studies, demonstrating its potent and selective inhibitory activity and anti-

tumor efficacy.
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In Vitro Potency and Selectivity
Umbralisib has demonstrated potent inhibition of its primary targets, PI3Kδ and CK1ε, in

biochemical assays. The half-maximal effective concentration (EC50) values highlight its

greater potency for PI3Kδ.[6][7]

Target EC50

PI3Kδ 22.2 nM

Casein Kinase 1ε 6.0 µM

Data sourced from MedchemExpress.[6][7]

Preclinical analyses have also highlighted the high selectivity of umbralisib for the δ isoform of

PI3K over other Class I isoforms. It exhibits over 1,500-fold greater selectivity for PI3Kδ

compared to the α and β isoforms, and approximately 225-fold greater selectivity over the γ

isoform.[6]

In cell-based assays, umbralisib has been shown to inhibit the proliferation of human B-cells

in whole blood with a half-maximal inhibitory concentration between 100-300 nM.[6][7]

Furthermore, it inhibits the phosphorylation of AKT at Ser473 in a concentration-dependent

manner in human lymphoma and leukemia cell lines, confirming its impact on the PI3K

signaling pathway.[6][7]

In Vivo Anti-Tumor Efficacy
The anti-tumor activity of umbralisib has been evaluated in preclinical xenograft models of

hematological malignancies. In a subcutaneous xenograft model using the MOLT-4 T-cell acute

lymphoblastic leukemia (T-ALL) cell line in NOD/SCID mice, orally administered umbralisib
demonstrated significant anti-tumor activity.
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Animal Model Cell Line Dose & Schedule Outcome

NOD/SCID Mice MOLT-4
150 mg/kg, daily oral

gavage

Significant tumor

shrinkage observed

by day 25.

Data sourced from

MedchemExpress.[6]

While detailed dose-response studies from preclinical lymphoma models are not readily

available in the public domain, the significant tumor regression at the tested dose indicates

potent in vivo efficacy.

Pharmacokinetics in Preclinical Models
Pharmacokinetic studies in preclinical species are essential to understand the absorption,

distribution, metabolism, and excretion (ADME) properties of a drug candidate. For umbralisib,

pharmacokinetic data from rat studies have been published.

Parameter Value (in Rats)

Cmax 5416.665 ± 1451.846 ng/mL

AUC₀→∞ 2462.799 ± 535.736 ng/mL*h

CLz/F
Increased more than two-fold with co-

administration of sophocarpine

Data from a study evaluating the effect of

sophocarpine on umbralisib pharmacokinetics in

rats.[2]

It is important to note that comprehensive pharmacokinetic data for umbralisib in other

common preclinical species such as mice and dogs are not widely available in the public

literature. The oral LD50 of umbralisib in rats has been reported as 3320 mg/kg.[8] In vitro

studies have indicated that umbralisib is metabolized by CYP2C9, CYP3A4, and CYP1A2

enzymes.[8]
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Signaling Pathways and Experimental Workflows
Umbralisib's Dual-Inhibitory Mechanism of Action
Umbralisib exerts its anti-cancer effects by targeting two key signaling molecules. The

diagram below illustrates the dual inhibitory action of umbralisib on the PI3K/AKT/mTOR

pathway and its inhibition of CK1ε, which is involved in oncogene translation.
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Dual inhibitory mechanism of umbralisib.
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Representative In Vivo Efficacy Study Workflow
The following diagram outlines a typical workflow for a preclinical in vivo efficacy study of

umbralisib in a lymphoma xenograft model.
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Workflow for a typical in vivo efficacy study.
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Detailed Experimental Protocols
While specific protocols for umbralisib's preclinical assessment are proprietary, the following

sections describe representative methodologies for the key assays used to characterize such a

compound.

PI3Kδ Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of umbralisib against the PI3Kδ enzyme.

Principle: A common method is a luminescence-based kinase assay that measures the amount

of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used by

a luciferase to generate a light signal that is proportional to the kinase activity.

Materials:

Recombinant human PI3Kδ enzyme

Lipid substrate (e.g., PIP2)

ATP

Kinase buffer (e.g., HEPES, MgCl₂, BSA)

ADP-Glo™ Kinase Assay kit (or similar)

Umbralisib (or test compound) dissolved in DMSO

384-well plates

Luminometer

Procedure:

Prepare serial dilutions of umbralisib in DMSO.

In a 384-well plate, add the test compound dilutions.
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Prepare a reaction mixture containing the PI3Kδ enzyme and the lipid substrate in the kinase

buffer.

Add the enzyme/substrate mixture to the wells containing the test compound.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™

reagent and detection reagent according to the manufacturer's protocol.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each concentration of umbralisib and determine the IC50

value by fitting the data to a dose-response curve.

Casein Kinase 1ε (CK1ε) Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of umbralisib against the CK1ε enzyme.

Principle: Similar to the PI3Kδ assay, a luminescence-based assay measuring ADP production

can be used. Alternatively, a radiometric assay that measures the incorporation of radiolabeled

phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate like casein can be employed.

Materials:

Recombinant human CK1ε enzyme

Protein substrate (e.g., casein)

[γ-³²P]ATP or [γ-³³P]ATP

Kinase reaction buffer

Umbralisib (or test compound) dissolved in DMSO

Phosphocellulose paper or membrane
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Scintillation counter

Procedure:

Prepare serial dilutions of umbralisib in DMSO.

Set up the kinase reaction in microcentrifuge tubes or a 96-well plate containing kinase

buffer, the substrate (casein), and the test compound.

Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

Incubate at 30°C for a specified time (e.g., 10-30 minutes).

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

Measure the incorporated radioactivity using a scintillation counter.

Calculate the percent inhibition for each umbralisib concentration and determine the IC50

value.

In Vivo Lymphoma Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of umbralisib in a mouse model of

lymphoma.

Principle: Human lymphoma cells are implanted into immunocompromised mice. Once tumors

are established, the mice are treated with umbralisib, and the effect on tumor growth is

monitored over time.

Materials:

Human lymphoma cell line (e.g., MOLT-4, Raji)

Immunocompromised mice (e.g., NOD/SCID, NSG)

Matrigel (optional, for subcutaneous injection)
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Umbralisib formulated for oral gavage

Vehicle control (e.g., 0.5% methylcellulose)

Calipers for tumor measurement

Animal balance

Procedure:

Cell Culture: Culture the selected lymphoma cell line under sterile conditions.

Implantation: Harvest the cells and resuspend them in a suitable medium (e.g., PBS), with or

without Matrigel. Inject the cell suspension (e.g., 5-10 x 10⁶ cells) subcutaneously into the

flank of each mouse.

Tumor Growth and Randomization: Monitor the mice for tumor growth. When the tumors

reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and

control groups.

Treatment Administration: Administer umbralisib by oral gavage daily at one or more dose

levels. The control group receives the vehicle.

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor

volume (e.g., Volume = 0.5 x length x width²). Monitor the body weight and overall health of

the mice.

Endpoint: Continue treatment until the tumors in the control group reach a predetermined

endpoint size, or for a specified duration. At the end of the study, euthanize the mice and

excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor

growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion
The preclinical data for umbralisib demonstrate its potent and selective dual inhibition of

PI3Kδ and CK1ε. In vitro studies have established its inhibitory activity at the molecular and
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cellular levels, while in vivo models have confirmed its anti-tumor efficacy. The pharmacokinetic

profile in rats provides initial insights into its ADME properties. This comprehensive preclinical

characterization has been crucial in establishing the scientific rationale for the clinical

investigation of umbralisib in patients with hematologic malignancies. Further research to fully

elucidate the pharmacokinetic profiles in other preclinical species and detailed dose-response

relationships in various lymphoma models would provide a more complete understanding of

this compound's preclinical pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. japsonline.com [japsonline.com]

2. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory
lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

3. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

4. biotechfarm.co.il [biotechfarm.co.il]

5. researchgate.net [researchgate.net]

6. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent
Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

7. go.drugbank.com [go.drugbank.com]

8. MOLT4 Xenograft Model - Altogen Labs [altogenlabs.com]

To cite this document: BenchChem. [Umbralisib: A Preclinical Pharmacokinetic and
Pharmacodynamic In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b560156#umbralisib-pharmacokinetics-and-
pharmacodynamics-in-preclinical-models]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b560156?utm_src=pdf-body
https://www.benchchem.com/product/b560156?utm_src=pdf-custom-synthesis
https://japsonline.com/admin/php/uploads/3576_pdf.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9153017/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9153017/
https://www.ncbi.nlm.nih.gov/books/NBK597223/
https://biotechfarm.co.il/pharmacokinetic-studies-in-animals/
https://www.researchgate.net/publication/350591084_Umbralisib_First_Approval
https://pmc.ncbi.nlm.nih.gov/articles/PMC8148421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8148421/
https://go.drugbank.com/drugs/DB14989
https://altogenlabs.com/xenograft-models/leukemia-xenograft-model/molt4-xenograft-model/
https://www.benchchem.com/product/b560156#umbralisib-pharmacokinetics-and-pharmacodynamics-in-preclinical-models
https://www.benchchem.com/product/b560156#umbralisib-pharmacokinetics-and-pharmacodynamics-in-preclinical-models
https://www.benchchem.com/product/b560156#umbralisib-pharmacokinetics-and-pharmacodynamics-in-preclinical-models
https://www.benchchem.com/product/b560156#umbralisib-pharmacokinetics-and-pharmacodynamics-in-preclinical-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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